(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one Palmarumycin C13 is a natural product found in Graphiopsis chlorocephala and Cladosporium with data available.
Brand Name: Vulcanchem
CAS No.: 155866-40-3
VCID: VC21129918
InChI: InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1
SMILES: C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Molecular Formula: C20H14O7
Molecular Weight: 366.3 g/mol

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one

CAS No.: 155866-40-3

Cat. No.: VC21129918

Molecular Formula: C20H14O7

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one - 155866-40-3

Specification

CAS No. 155866-40-3
Molecular Formula C20H14O7
Molecular Weight 366.3 g/mol
IUPAC Name (2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one
Standard InChI InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18?,19?/m0/s1
Standard InChI Key AUWGMDYISSBOED-TUSOLQNESA-N
Isomeric SMILES C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H](C67C4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2
SMILES C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2

Introduction

Chemical Identity and Nomenclature

Cladospirone bisepoxide is known by several synonyms in scientific literature, including Palmarumycin C13, Sch 53514, and diepoxin ζ . The compound has a molecular formula of C20H14O7 with a molecular weight of 366.3 g/mol . It is registered with CAS number 155866-40-3 . The compound possesses a complex spirocyclic structure with multiple stereogenic centers, as reflected in its systematic name, which indicates the specific stereochemistry at the 2', 3', 5', and 11' positions .

The compound is characterized by several structural identifiers:

Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12?,15-,16+,17-,18?,19?/m1/s1
InChIKeyAUWGMDYISSBOED-MZXHQTIBSA-N
SMILESC1=CC2=C3C(=C1)OC4([C@H]5C@HC@@HO)OC3=CC=C2

Structural Characteristics and Properties

Cladospirone bisepoxide possesses a unique molecular architecture characterized by a spiroketal unit derived from 1,8-dihydroxynaphthalene linked to a second oxidized naphthalene moiety . The molecule has a complex three-dimensional structure with multiple rings and stereogenic centers that contribute to its biological activities.

Structural Features

The compound belongs to the deoxypreussomerin type of spirobisnaphthalenes . Its structure consists of:

  • A spiroketal core

  • Two naphthalene-derived units

  • Two epoxide groups

  • Two hydroxyl groups at the 2' and 11' positions

  • A ketone functionality at the 8' position

Spectroscopic Data

The structure of cladospirone bisepoxide has been confirmed through various spectroscopic methods. Key 13C NMR spectral data for the compound are presented below:

Carbon PositionChemical Shift (δ, ppm)
C-195.1
C-252.7
C-355.2
C-459.7
C-4a70.7
C-560.6
C-6125.3
C-7144.8
C-8188.8
C-8a62.2
C-1'145.2
C-2'109.1
C-3'127.9
C-4'120.7
C-4a'133.8
C-5'120.7
C-6'127.7
C-7'108.7
C-8'145.5
C-8a'111.5

Data measured in CDCl3 + MeOH-d4

Natural Occurrence and Biosynthesis

Fungal Sources

Cladospirone bisepoxide has been isolated from various fungal species, demonstrating its widespread occurrence in nature. The principal fungal sources include:

Fungal SpeciesReference
Cladosporium chlorocephalum
Graphiopsis chlorocephala
Sphaeropsidales sp. (strain F-24'707)
Coniothyrium sp.
Non-sporulating fungus LL-07F275
Nattrassia mangiferae
Berkleasmium sp. Dzf12

Biological Activities

Cladospirone bisepoxide exhibits a diverse range of biological activities that make it a promising candidate for various applications in medicine, agriculture, and biotechnology.

Antimicrobial Activities

The compound demonstrates significant antimicrobial properties against various pathogens:

Target OrganismActivityReference
Bacillus megateriumAntibacterial
Xanthomonas vesicatoriaAntibacterial
Escherichia coliAntibacterial
Magnaporthe oryzaeAntifungal
Chlorella fuscaAnti-algal
Lepidium sativumInhibits germination

Other Biological Activities

Beyond its antimicrobial properties, cladospirone bisepoxide has shown additional bioactivities:

  • Antitumor activity against human fibrosarcoma cells

  • Inhibitory activity on phospholipase D (PLD)

These diverse biological activities highlight the potential of cladospirone bisepoxide as a lead compound for drug development and other biotechnological applications.

Production Methods and Optimization

Fermentation Production

Cladospirone bisepoxide can be produced through fermentation of its fungal producers. The production titers reported in literature are impressive:

Production MethodYieldReference
Shake flask culturesUp to 1.5 g/L
Bioreactor cultivation1.16 g/L

Production Enhancement Strategies

Several approaches have been investigated to enhance the production of cladospirone bisepoxide in fungal cultures:

Media Optimization

The composition of the culture medium significantly affects the production of cladospirone bisepoxide. Various carbon sources, nitrogen sources, and trace elements have been tested to optimize production conditions .

Elicitor Application

Elicitors such as oligosaccharides have been shown to effectively enhance the production of cladospirone bisepoxide. A study with Berkleasmium sp. Dzf12 demonstrated that:

  • Oligosaccharides derived from the fungal host significantly increased cladospirone bisepoxide production .

  • The optimal concentrations varied depending on the specific oligosaccharide used .

Two-Phase Culture Systems

The application of two-phase culture systems using organic solvents has been investigated for the enhanced production of palmarumycin compounds:

Organic SolventEffect on ProductionReference
Butyl oleateEnhanced production
Liquid paraffinEnhanced production
Dibutyl phthalateEffective for improvement

Interestingly, in two-phase culture systems, palmarumycin C12 (the precursor) tends to be absorbed by the organic phase, potentially preventing its conversion to cladospirone bisepoxide (palmarumycin C13) .

Relationship to Other Natural Products

Structural Relatives

Cladospirone bisepoxide belongs to a larger family of spirobisnaphthalene natural products, which share similar structural features but differ in their specific substitution patterns, oxidation states, and stereochemistry.

Some notable structural relatives include:

  • Palmarumycin C12 - A direct biosynthetic precursor to cladospirone bisepoxide, lacking the epoxide groups .

  • Manginoids - A series of monoterpene-shikimate-conjugated meroterpenoids with spiro ring systems, isolated from Guignardia mangiferae .

Structural Uniqueness

The spiro ring system of cladospirone bisepoxide is particularly noteworthy, as it represents an unusual structural motif in natural products. This unique architecture contributes to its diverse biological activities and has attracted interest from synthetic chemists and medicinal chemists alike.

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